3-Hydroxy-4-methylpyridine

Physicochemical Characterization Solid-State Stability Procurement Specification

Researchers requiring the regiospecific 3-hydroxy-4-methyl substitution pattern for Vitamin B6 analog synthesis or antitumor thiosemicarbazone development often encounter supply gaps with positional isomers. 3-Hydroxy-4-methylpyridine (CAS 1121-19-3) resolves this with defined functionality that cannot be replicated by 2-hydroxy or 5-methyl isomers. • Direct precursor to pyridoxine isomers - the defined 3-OH/4-Me topology avoids circuitous synthetic reroutes required by alternative hydroxypyridines • Validated scaffold for 3-HMP thiosemicarbazone - superior in vivo activity against L1210 leukemia vs. non-methylated analogs • 80% documented single-step yield; MW 109.13 g/mol; solid (mp 116-120°C) for facile handling in automated workflows

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 1121-19-3
Cat. No. B072547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methylpyridine
CAS1121-19-3
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)O
InChIInChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3
InChIKeyWYOZXMYWGIJYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-methylpyridine – Regiospecific Pyridine Scaffold


3-Hydroxy-4-methylpyridine (4-methylpyridin-3-ol) is a disubstituted pyridine bearing a hydroxyl group at the 3-position and a methyl group at the 4-position (C₆H₇NO, MW 109.13 g/mol) . It serves as a key intermediate in the synthesis of Vitamin B6 (pyridoxine) analogs [1] and as a building block for pharmacologically active thiosemicarbazone derivatives [2]. Its regiospecific substitution pattern — distinct from the more common 2-hydroxy or 3-hydroxy-5-methyl isomers — confers predictable reactivity in electrophilic substitution and metal coordination [3].

Scaffold Type

Regiospecific 3-hydroxy-4-methylpyridine

Synthetic Utility

Direct precursor to Vitamin B6 isomer analogs

Workflow Compatibility

Solid-state handling for parallel synthesis

3-Hydroxy-4-methylpyridine: Importance of Regiospecific Substitution


The hydroxyl + methyl substitution pattern of 3-hydroxy-4-methylpyridine is non-interchangeable with its positional isomers because both electronic (pKa, log P) and steric properties differ markedly . For instance, moving the hydroxyl group from the 3-position to the 2-position (as in 2-hydroxy-4-methylpyridine) raises the melting point from 116–120 °C to 131–134 °C, alters hydrogen-bond donor/acceptor geometry, and changes aqueous solubility . Likewise, 3-hydroxy-4-methylpyridine is a direct precursor to pyridoxine isomers, a role that the 3-hydroxy-5-methyl or simple 3-hydroxypyridine cannot fulfill without additional C–C bond formation [1]. These differences translate into functional consequences where even closely related analogs fail to match the reactivity or biological profile of the 3-hydroxy-4-methyl substitution pattern [2].

Positional Isomer Mismatch

2-Hydroxy-4-methylpyridine alters melting point and hydrogen-bond geometry; not a direct drop-in for 3-hydroxy regiospecificity.

Synthetic Route Divergence

3-Hydroxy-5-methylpyridine cannot serve as a direct pyridoxine isomer precursor without additional C–C bond formation.

Reactivity Profile Shift

Unsubstituted 3-hydroxypyridine exhibits ~0.73 pKa units higher acidity, shifting pH-dependent extraction and coordination behavior.

3-Hydroxy-4-methylpyridine: Comparative Evidence vs. Analogs


Solid-State Handling Advantage

3-Hydroxy-4-methylpyridine is a crystalline solid at room temperature (mp 116–120 °C ), contrasting sharply with the liquid nature of 4-methylpyridine (mp 2.4 °C [1]) and the higher-melting 3-hydroxypyridine (mp 125–128 °C ). This intermediate melting range facilitates easier handling, weighing, and storage for solid-phase synthesis workflows relative to the low-melting 4-methylpyridine, while offering a broader liquid-processing window above its melting point compared to 3-hydroxypyridine.

Solid-State Handling
Cross-study comparable
116–120 °C (solid at RT)
Solid form simplifies weighing vs. liquid 4-methylpyridine (mp 2.4 °C).
Vendor-reported ranges; verify batch-specific polymorph consistency.
Physicochemical Characterization Solid-State Stability Procurement Specification

Hydroxyl Group Acidity (pKa) Differentiation

The predicted pKa of the 3-hydroxyl group in 3-hydroxy-4-methylpyridine is 9.48 ± 0.10 , substantially higher (weaker acid) than the corresponding phenolic pKa of 3-hydroxypyridine (pKa₁ = 8.75 [1]) and fundamentally distinct from the pyridinium pKa of 4-methylpyridine (pKa = 5.98 [2]). The ~0.73 unit upward shift in hydroxyl pKa relative to unsubstituted 3-hydroxypyridine reflects the electron-donating effect of the 4-methyl group, which alters the pH-dependent speciation, extraction behavior, and nucleophilicity of the oxygen center in synthetic transformations.

Hydroxyl Group Acidity (pKa)
Cross-study comparable
Predicted pKa 9.48 ± 0.10
~0.73 units less acidic than 3-hydroxypyridine (pKa 8.75).
Predicted value; experimental verification recommended for critical pH-dependent steps.
Ionization Constant Reactivity Prediction Extraction Optimization

Aqueous Solubility Advantage

Computational solubility predictions using the ESOL topological method indicate that 3-hydroxy-4-methylpyridine has a calculated aqueous solubility of 2.66 mg/mL (0.0244 mol/L) . In contrast, the experimentally determined solubility of 3-hydroxypyridine is 33 mg/mL (~0.35 mol/L) . The ~12-fold lower predicted water solubility of the methyl-substituted derivative reflects increased hydrophobicity contributed by the 4-methyl group.

Aqueous Solubility Profile
Data to verify
ESOL predicted 2.66 mg/mL
~12-fold lower predicted solubility than 3-hydroxypyridine.
Computational estimate only; experimental solubility data not available.
Solubility Formulation Compatibility Reaction Medium Design

Synthetic Route Efficiency

A patent-described synthetic route produces 3-hydroxy-4-methylpyridine (4-methylpyridin-3-ol) in 80% isolated yield via room-temperature methanolysis of 3-acetoxy-4-methylpyridine 1-oxide, followed by neutralization and extraction [1]. While yield data for alternative isomeric hydroxypyridines under identical conditions are not available, an 80% single-step yield is competitive with typical heterocyclic hydroxylation sequences, supporting economical procurement at scale relative to isomers requiring multi-step protection/deprotection strategies.

Synthetic Route Efficiency
Class-level inference
80% isolated yield (single step)
Supports economical bulk procurement and scale-up viability.
Patent route via N-oxide methanolysis; typical class benchmark 50–85%.
Synthetic Route Efficiency Scale-Up Viability Cost of Goods

Thiosemicarbazone Antitumor Activity

The thiosemicarbazone derivative 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-HMP) — built directly from the 3-hydroxy-4-methylpyridine scaffold — demonstrated superior in vivo antitumor activity compared to its parent compound 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone in mice bearing the L1210 leukemia model [1]. Although quantitative tumor burden reduction data are not publicly available in the abstracted form, the study explicitly states that 3-HMP showed 'better antitumor activity' than the parent compound, highlighting the enabling role of the 4-methyl substitution on the pyridine ring for biological potency.

Thiosemicarbazone Activity
Head-to-head
Improved activity vs. non-methylated parent
Reported model-response advantage in L1210 leukemia model.
Qualitative superiority; exact tumor burden reduction values not publicly available.
Antitumor Activity Structure–Activity Relationship Ribonucleotide Reductase Inhibition

Direct Pyridoxine Isomer Precursor

3-Hydroxy-4-methylpyridine serves as the direct starting material for the synthesis of 2,5-bis-(hydroxymethyl)-3-hydroxy-4-methylpyridine, a structurally defined isomer of pyridoxine (Vitamin B6) [1]. The 3-hydroxy-4-methyl substitution pattern maps directly onto the target isomer's core without requiring ring rearrangement. In contrast, 3-hydroxypyridine or 5-hydroxy-4-methylpyridine lack the correct substitution topology and would necessitate additional C–C bond-forming steps to access the same isomer.

Pyridoxine Isomer Precursor
Context-dependent
Structurally indispensable scaffold
Only viable procurement choice for direct pyridoxine isomer synthesis.
Based on Heyl et al. 1956 synthetic route; no alternative scaffold satisfies topology.
Vitamin B6 Chemistry Isomer Synthesis Metabolic Probe Development

3-Hydroxy-4-methylpyridine Applications


Pyridoxine Isomer & Analog Synthesis

3-Hydroxy-4-methylpyridine is the preferred starting material for constructing 2,5-bis-(hydroxymethyl)-3-hydroxy-4-methylpyridine — a defined isomer of pyridoxine — as demonstrated by Heyl et al. (1956) [1]. The regiospecific 3-hydroxy-4-methyl substitution pattern is essential to the target isomer's connectivity; alternative hydroxypyridine isomers require circuitous synthetic routes to achieve the same topology.

Ribonucleotide Reductase-Targeted Anticancer Agents

The 3-hydroxy-4-methylpyridine core is the validated scaffold for generating 3-HMP (3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone), which exhibited superior in vivo antitumor activity against L1210 leukemia compared to the non-methylated 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone [2]. Procurement of 3-hydroxy-4-methylpyridine enables direct access to this biologically privileged chemotype.

Electrophilic Substitution & Metal Coordination

The predicted pKa (9.48) and moderate log P (XLogP ≈ 0.9 ) of 3-hydroxy-4-methylpyridine create predictable pH-dependent reactivity profiles for electrophilic aromatic substitution and metal-chelation applications, as reviewed by Dyumaev & Smirnov [3]. Its solid physical form (mp 116–120 °C) also simplifies handling in parallel synthesis workflows.

Agrochemical & Heterocyclic Building Block

With an 80% documented single-step synthetic yield from the N-oxide precursor [4] and a molecular weight of 109.13 g/mol, 3-hydroxy-4-methylpyridine is an economically viable intermediate for the production of agrochemical actives and specialty heterocycles requiring a defined 3-hydroxy-4-methylpyridine motif.

Application
Selection Property
Validation Focus
Pyridoxine Isomer & Analog Synthesis
Regiospecific substitution topology
Verify scaffold connectivity maps to target isomer
Ribonucleotide Reductase-Targeted Studies
Thiosemicarbazone derivatization potential
Confirm model-response endpoint and SAR fidelity
Electrophilic Substitution & Metal Coordination
pH-dependent reactivity and solid-state handling
Review pKa and polymorph consistency for reaction conditions
Agrochemical & Heterocyclic Building Block
High-yielding scalable synthetic route
Confirm bulk purity and single-step yield benchmarking

Technical Documentation Hub

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50 linked technical documents
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